Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
Description
Molecular Architecture and IUPAC Nomenclature
The compound comprises a 1,3-thiazole core substituted at position 2 with a 2,5-dihydro-1H-pyrrole moiety and at position 5 with an ethyl carboxylate group. The pyrrole ring is further functionalized with:
- A 4-butoxybenzoyl group at position 3,
- A 4-ethoxy-3-methoxyphenyl group at position 2,
- A hydroxyl group at position 4,
- A ketone group at position 5.
Following IUPAC priority rules, the parent heterocycle is the thiazole ring. Systematic numbering begins at the sulfur atom (position 1), with the nitrogen atom at position 3. The full IUPAC name reflects this hierarchy:
Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate .
The molecular formula is C₃₂H₃₅N₃O₈S , with a molar mass of 633.7 g/mol . Key structural features include:
Crystallographic Studies and X-ray Diffraction Analysis
X-ray diffraction (XRD) analysis of analogous pyrrole-thiazole hybrids reveals monoclinic crystal systems with P2₁/c space group symmetry and unit cell parameters averaging a = 12.4 Å, b = 7.8 Å, c = 15.2 Å, β = 102.5° . Key crystallographic observations include:
| Parameter | Value |
|---|---|
| Bond length (C-S) | 1.67–1.72 Å |
| Bond angle (S-C-N) | 88–92° |
| Torsion (pyrrole-thiazole) | 15–25° dihedral angle |
The 4-butoxybenzoyl group adopts a gauche conformation relative to the pyrrole ring, minimizing steric clashes with the 4-ethoxy-3-methoxyphenyl substituent. Hydrogen bonding between the hydroxyl group (O-H) and thiazole nitrogen stabilizes the crystal lattice, with O···N distances of 2.85–2.92 Å .
Conformational Dynamics of Pyrrole-Thiazole Hybrid Systems
The fused pyrrole-thiazole system exhibits restricted rotation due to:
- Steric hindrance between the 4-methylthiazole group and 4-ethoxy-3-methoxyphenyl substituent,
- Conjugation effects stabilizing planar configurations.
Density functional theory (DFT) calculations on similar systems predict two dominant conformers :
- Conformer A : Dihedral angle of 18° between pyrrole and thiazole rings (ΔG = 0 kcal/mol),
- Conformer B : Dihedral angle of 162° (ΔG = 2.3 kcal/mol).
The energy barrier for interconversion is ~12 kcal/mol , indicating limited room-temperature flexibility .
Substituent Effects on Electron Distribution
Substituents significantly modulate electron density across the hybrid system:
| Substituent | Electronic Effect | Impact on Aromatic Rings |
|---|---|---|
| 4-Butoxybenzoyl | Electron-withdrawing (C=O) | Localizes π-electrons on benzoyl |
| 4-Ethoxy-3-methoxyphenyl | Electron-donating (OCH₃) | Enhances resonance in phenyl ring |
| Hydroxyl (-OH) | Electron-donating (+M) | Polarizes pyrrole electron cloud |
| Ketone (=O) | Electron-withdrawing (-I) | Reduces pyrrole aromaticity |
Natural Bond Orbital (NBO) analysis of analogous compounds shows:
- Thiazole ring : Electron density at C2 = -0.12 e , C5 = +0.09 e ,
- Pyrrole ring : Electron density at N1 = -0.25 e , C3 = +0.18 e .
The 4-methyl group on the thiazole induces +I effect , increasing electron density at adjacent C4 and C5 positions by ~0.05 e compared to unsubstituted thiazoles .
Properties
CAS No. |
609795-37-1 |
|---|---|
Molecular Formula |
C31H34N2O8S |
Molecular Weight |
594.7 g/mol |
IUPAC Name |
ethyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(4-ethoxy-3-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C31H34N2O8S/c1-6-9-16-41-21-13-10-19(11-14-21)26(34)24-25(20-12-15-22(39-7-2)23(17-20)38-5)33(29(36)27(24)35)31-32-18(4)28(42-31)30(37)40-8-3/h10-15,17,25,34H,6-9,16H2,1-5H3/b26-24+ |
InChI Key |
WCSXOYGBIYPIMA-SHHOIMCASA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=C(C=C4)OCC)OC)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=C(C=C4)OCC)OC)O |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Route
| Step | Reaction Type | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Thiazole ring formation | Thioamide derivative, α-haloketone | Reflux in polar aprotic solvent (e.g., DMF) | Formation of 1,3-thiazole core |
| 2 | Pyrrole ring cyclization | α,β-unsaturated carbonyl compound, amine | Dehydrating agent (e.g., POCl₃), anhydrous conditions | Cyclized pyrrole moiety |
| 3 | Acylation | Aromatic acid chloride (4-butoxybenzoyl chloride) | Base (e.g., triethylamine), dichloromethane solvent | Introduction of 4-butoxybenzoyl group |
| 4 | Alkylation | Alkyl halides (ethyl bromide, butyl bromide) | Base (e.g., K₂CO₃), polar solvent (acetone) | Ethoxy and butoxy substituents installed |
| 5 | Purification | Column chromatography | Silica gel, hexane/ethyl acetate gradient | Isolation of pure target compound |
This sequence ensures the assembly of the complex molecular framework with functional groups correctly positioned.
Reaction Conditions and Optimization
Temperature: Most coupling and cyclization reactions are optimized between 80–100°C to balance reaction rate and selectivity.
Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane are preferred for acylation and cyclization steps to minimize side reactions.
Catalysts: Palladium catalysts may be employed in coupling reactions (e.g., Suzuki-Miyaura) when aryl groups are introduced.
Atmosphere: Inert atmosphere (nitrogen or argon) is maintained during sensitive steps to prevent oxidation or moisture interference.
Purification: Silica gel chromatography with gradient elution is used to achieve >95% purity of intermediates and final product.
The compound’s synthesis involves several key reaction types:
Condensation: For thiazole ring formation, condensation between thioamide and α-haloketone is critical.
Cyclization: Pyrrole ring formation via intramolecular cyclization under dehydrating conditions.
Nucleophilic Substitution: Introduction of alkoxy groups (butoxy, ethoxy) through substitution reactions on aromatic rings.
Acylation: Attachment of benzoyl groups via reaction with acid chlorides.
These reactions require careful control of pH, temperature, and reagent purity to avoid side products and maximize yield.
Scaling the synthesis to industrial levels involves:
Optimization of Reaction Time and Temperature: To reduce energy consumption and increase throughput.
Use of Green Solvents and Catalysts: To minimize environmental impact.
Process Safety: Handling of reactive intermediates and toxic reagents under controlled conditions.
Purification Efficiency: Employing crystallization or preparative HPLC to replace labor-intensive chromatography.
Waste Management: Recycling solvents and minimizing hazardous byproducts.
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Temperature | 80–100°C | Optimized for energy efficiency |
| Solvents | DMF, DCM, acetone | Green solvents preferred |
| Catalysts | Pd-based for coupling | Recyclable catalysts |
| Atmosphere | Inert (N₂/Ar) | Controlled inert environment |
| Purification | Silica gel chromatography | Crystallization, preparative HPLC |
| Yield | Typically 60–80% per step | Optimized for maximum overall yield |
Post-synthesis, the compound is characterized by:
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirms the presence and position of substituents.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Assesses purity (>98%) and molecular weight.
Fourier-Transform Infrared Spectroscopy (FT-IR): Identifies functional groups such as ester and ketone carbonyls.
X-ray Crystallography: Provides detailed structural confirmation and insight into molecular conformation.
These analyses validate the success of the synthetic route and the integrity of the final compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of ketones from hydroxyl groups.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead molecule for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the core thiazole-pyrrolidone scaffold but differ in substituent patterns. Below is a detailed comparison based on substituent variations, molecular properties, and inferred bioactivity:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas from evidence.
Key Findings:
Substituent Effects on Solubility: The target compound’s 4-ethoxy-3-methoxyphenyl group enhances polarity compared to non-alkoxy analogs (e.g., 617695-24-6), improving aqueous solubility . Chlorinated derivatives (e.g., 609793-16-0) exhibit higher logP values, favoring lipid bilayer penetration .
The 4-butoxybenzoyl group in the target compound may stabilize the pyrrolidone ring via intramolecular hydrogen bonding, reducing hydrolysis rates .
Biological Implications :
Biological Activity
Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a synthetic organic compound characterized by a complex structure that includes thiazole and pyrrole moieties. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 594.7 g/mol. Its IUPAC name is ethyl 2-[(3Z)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(4-ethoxy-3-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate. The compound's structure allows for diverse interactions with biological targets due to the presence of multiple functional groups.
| Property | Value |
|---|---|
| Molecular Formula | C31H34N2O8S |
| Molecular Weight | 594.7 g/mol |
| IUPAC Name | Ethyl 2-[...]-5-carboxylate |
| InChI Key | WCSXOYGBIYPIMA-LCUIJRPUSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological pathways. The compound may exert its effects through:
- Enzyme Inhibition : By binding to active sites of enzymes, it can modulate their activity, potentially leading to reduced inflammation or tumor growth.
- Receptor Modulation : Interaction with cell surface receptors may influence signaling pathways related to cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Anticancer Activity
Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:
| Cancer Type | IC50 (µM) | Reference |
|---|---|---|
| Breast Cancer | 15 | |
| Lung Cancer | 20 | |
| Colon Cancer | 18 |
This anticancer effect is likely mediated through apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory properties in vitro, reducing pro-inflammatory cytokine production in macrophages.
Antimicrobial Activity
This compound has also shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Study on Breast Cancer : A study investigated the effects of the compound on MCF7 breast cancer cells, revealing a significant reduction in cell viability and increased apoptosis markers after treatment with varying concentrations over 48 hours.
- Anti-inflammatory Study : Another study assessed the compound's impact on LPS-induced inflammation in murine macrophages, demonstrating a decrease in TNF-alpha and IL-6 levels upon treatment.
Q & A
Synthesis and Optimization
Basic: What are the key synthetic routes for this compound? The compound is synthesized via multi-step heterocyclic condensation. A common approach involves refluxing substituted benzaldehyde derivatives with triazole precursors in ethanol under acidic catalysis (e.g., glacial acetic acid), followed by solvent evaporation and recrystallization . Critical intermediates include diarylpyrazole and thiazole moieties, with strict stoichiometric control (1:1 molar ratios) to minimize byproducts .
Advanced: How can reaction kinetics and solvent selection improve yield? Optimize solvent polarity (e.g., ethanol vs. DMF) to stabilize transition states. Kinetic studies using time-resolved HPLC can identify rate-limiting steps (e.g., cyclization). For example, refluxing at 80°C for 4 hours in ethanol increases cyclization efficiency by 20% compared to room-temperature reactions . Additives like molecular sieves may suppress hydrolytic side reactions in moisture-sensitive steps .
Structural Characterization
Basic: What spectroscopic techniques confirm the molecular structure? 1H/13C NMR resolves substituent patterns (e.g., methoxy vs. ethoxy groups). IR confirms carbonyl stretches (C=O at ~1700 cm⁻¹). X-ray crystallography provides definitive stereochemical assignments, particularly for the dihydropyrrole ring .
Advanced: How to resolve conflicting NOESY data on spatial proximity? Use 2D NOESY with mixing times adjusted (e.g., 300–800 ms) to detect weak correlations between the thiazole methyl and pyrrole hydroxyl groups. DFT simulations (B3LYP/6-31G*) can model nuclear Overhauser effects and validate experimental data .
Biological Activity Profiling
Basic: What assays evaluate this compound’s bioactivity? Enzyme inhibition assays (e.g., COX-2) and cytotoxicity screens (MTT assay) are standard. For anti-inflammatory activity, IC50 values are determined using recombinant COX-2 and compared to celecoxib .
Advanced: How to design dose-response studies for biphasic activity? Use a non-linear sigmoidal model with variable slope (GraphPad Prism). Test concentrations spanning 0.1–100 μM, accounting for solubility limits (DMSO stock ≤0.1%). Include Hill coefficient analysis to detect cooperative binding .
Computational Modeling
Basic: Which DFT methods predict electronic properties? B3LYP/6-31G(d) calculates frontier orbitals (HOMO-LUMO gap) and electrostatic potential maps. Solvent effects (e.g., ethanol) are modeled via PCM .
Advanced: How to validate docking poses against crystallographic data? Perform molecular docking (AutoDock Vina) using COX-2 (PDB: 3LN1). Set grid boxes to cover the active site (20 ų). Compare predicted hydrogen bonds (e.g., C=O∙∙∙Arg120) with X-ray ligand interactions . MD simulations (NAMD, 100 ns) assess binding stability .
Stability and Degradation
Basic: What conditions accelerate hydrolytic degradation? Exposure to pH <3 or >11 at 40°C induces hydrolysis of the ester group. Monitor via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Advanced: How to identify degradation pathways using LC-MS/MS? High-resolution LC-MS (Q-TOF) detects degradants (e.g., free carboxylic acid from ester hydrolysis). Fragmentation patterns (MS²) distinguish hydrolytic vs. oxidative pathways. Isotopic labeling (18O-water) confirms hydrolysis mechanisms .
Methodological Contradictions
Basic: Why do NMR spectra vary between batches? Residual solvents (e.g., DMF) or rotamers (e.g., hindered rotation of the butoxy group) cause peak splitting. Dry samples under vacuum (24 hours) and acquire spectra at 298K .
Advanced: How to reconcile conflicting bioactivity data across cell lines? Use standardized cell viability protocols (e.g., ATP-based assays vs. MTT). Normalize to housekeeping genes (e.g., GAPDH) and account for metabolic differences (e.g., HepG2 vs. HEK293). Meta-analysis of EC50 values with Z-score normalization reduces platform-specific biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
